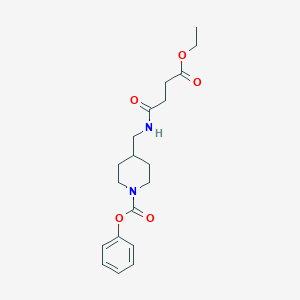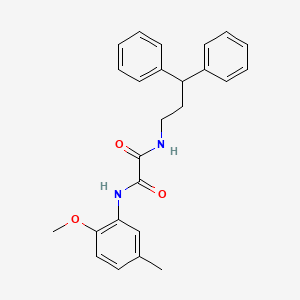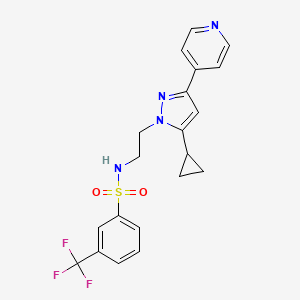![molecular formula C13H18F3NO4S2 B2622703 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol CAS No. 1396806-90-8](/img/structure/B2622703.png)
4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol is a complex organic compound that features a combination of functional groups, including a methylsulfanyl group, a trifluoromethoxy group, and a benzenesulfonamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol likely involves multiple steps, including the introduction of each functional group. A possible synthetic route could involve:
Formation of the butan-2-ol backbone: This could be achieved through a Grignard reaction or an aldol condensation.
Introduction of the methylsulfanyl group: This could be done via a nucleophilic substitution reaction using a methylthiol reagent.
Attachment of the trifluoromethoxybenzenesulfonamido group: This step might involve a sulfonation reaction followed by a nucleophilic aromatic substitution to introduce the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The benzenesulfonamido group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deoxygenated products.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
The compound might be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might interact with the active site of the enzyme, blocking its activity. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the sulfonamido group could form hydrogen bonds with the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
4-(methylsulfanyl)-2-{[4-(methoxy)benzenesulfonamido]methyl}butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(ethylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the trifluoromethoxy group in 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity and metabolic stability.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO4S2/c1-12(18,7-8-22-2)9-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQVTEKDYFLREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-chloro-6-fluorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2622620.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2622625.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B2622627.png)







![2-[(6-Oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid](/img/structure/B2622639.png)
![N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2622641.png)
